3,4-Diaminoanisole
Overview
Description
3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an organic compound with the molecular formula C7H10N2O. It is a derivative of aniline and is characterized by the presence of two amino groups and one methoxy group attached to a benzene ring. This compound is primarily used in the synthesis of dyes and pigments, and it has applications in various fields including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminoanisole can be synthesized through several methods. One common method involves the reduction of 3,4-dinitroanisole. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete reduction of the nitro groups to amino groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reduction reactors. The process begins with the nitration of anisole to form 3,4-dinitroanisole, followed by catalytic hydrogenation to yield this compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminoanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3,4-Diaminoanisole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions involving amino groups.
Industry: It is used in the production of hair dyes and other cosmetic products
Mechanism of Action
The mechanism of action of 3,4-diaminoanisole involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino group transformations .
Comparison with Similar Compounds
2,4-Diaminoanisole: Similar in structure but with amino groups at different positions.
2,4-Dinitroanisole: A nitro derivative used in the synthesis of 3,4-diaminoanisole.
4-Methoxy-1,3-phenylenediamine: Another isomer with different positioning of functional groups.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require precise functional group placement .
Properties
IUPAC Name |
4-methoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHETWGCFCMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144514 | |
Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-51-2 | |
Record name | 4-Methoxy-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylenediamine, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-diaminoanisole enable the fluorimetric determination of biacetyl in wine?
A1: this compound reacts with biacetyl, a natural byproduct of fermentation found in beverages like wine, to form a fluorescent compound. [] This reaction allows for the detection and quantification of biacetyl in wine samples using fluorescence spectroscopy.
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